molecular formula C7H4BrNOS B8731220 3-Bromo-4-thiocyanatophenol CAS No. 404389-59-9

3-Bromo-4-thiocyanatophenol

Cat. No.: B8731220
CAS No.: 404389-59-9
M. Wt: 230.08 g/mol
InChI Key: VIAVAJKZWGTWKG-UHFFFAOYSA-N
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Description

3-Bromo-4-thiocyanatophenol is a halogenated phenolic compound featuring a bromine atom at the 3-position and a thiocyanate (-SCN) group at the 4-position of the aromatic ring. This structure confers unique physicochemical properties, including enhanced electrophilicity due to the electron-withdrawing effects of bromine and thiocyanate.

Properties

CAS No.

404389-59-9

Molecular Formula

C7H4BrNOS

Molecular Weight

230.08 g/mol

IUPAC Name

(2-bromo-4-hydroxyphenyl) thiocyanate

InChI

InChI=1S/C7H4BrNOS/c8-6-3-5(10)1-2-7(6)11-4-9/h1-3,10H

InChI Key

VIAVAJKZWGTWKG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)Br)SC#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The following analysis compares 3-Bromo-4-thiocyanatophenol with three analogous compounds based on substituent groups, synthesis pathways, and inferred properties. Data are extrapolated from structurally similar molecules in the provided evidence.

Table 1: Structural and Functional Comparison

Compound Name Substituents/Functional Groups Key Properties/Applications Synthesis Pathway Highlights
3-Bromo-4-thiocyanatophenol -Br (C3), -SCN (C4), -OH (C1) High electrophilicity; potential antimicrobial agent Likely involves bromination followed by thiocyanation of phenol derivatives (inferred)
2-(4-Bromobenzyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole -Br (benzyl), oxadiazole, thiophene Antimicrobial activity (Gram+ bacteria); synthesized via hydrazide-cyclization Hydrazide intermediate + thiophene-2-carboxylic acid with POCl3
(4-Bromothiophen-3-yl)methanol -Br (thiophene C4), -CH2OH (C3) No classified hazards; used in polymer/solvent industries Bromination of thiophene derivatives followed by hydroxymethylation
4-(3-Bromo-4-fluorophenyl)-1,3-thiazol-2-amine -Br (C3), -F (C4), thiazole-2-amine Suspected mutagenicity (structural alerts); pharmaceutical intermediate Coupling of bromofluorophenyl precursors with thiazole amines

Key Findings :

Reactivity and Bioactivity: The thiocyanate group in 3-Bromo-4-thiocyanatophenol may enhance nucleophilic substitution reactivity compared to hydroxyl or methyl groups in analogs like (4-bromothiophen-3-yl)methanol. Antimicrobial activity is prominent in oxadiazole derivatives (e.g., 2-(4-bromobenzyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole), suggesting that bromine’s electron-withdrawing effect synergizes with heterocyclic rings to disrupt microbial membranes. The thiocyanate group in the target compound could offer similar or improved bioactivity due to its ability to coordinate metal ions in enzymes.

Synthetic Complexity: Thiocyanation typically requires reagents like NH4SCN or KSCN under acidic conditions, whereas oxadiazole/thiazole formation relies on cyclization with POCl3 or amine coupling. These pathways imply that 3-Bromo-4-thiocyanatophenol may require milder conditions than fluorinated analogs (e.g., 4-(3-bromo-4-fluorophenyl)-1,3-thiazol-2-amine), which involve hazardous fluorination steps.

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